molecular formula C8H6ClN3 B6233181 5-chloro-1,8-naphthyridin-2-amine CAS No. 250264-27-8

5-chloro-1,8-naphthyridin-2-amine

Cat. No.: B6233181
CAS No.: 250264-27-8
M. Wt: 179.6
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Description

5-chloro-1,8-naphthyridin-2-amine: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 8, with a chlorine atom at position 5 and an amino group at position 2. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

Target of Action:

The primary target of 5-chloro-1,8-naphthyridin-2-amine is likely a specific protein or enzyme within cells. Unfortunately, detailed information on the exact target remains scarce in the literature. Given its structural similarity to other naphthyridine derivatives, it may interact with proteins involved in cellular processes such as dna replication, transcription, or signal transduction .

Biochemical Pathways:

Since we lack direct data on the pathways affected by this compound, we can only speculate based on related compounds. Naphthyridines have been associated with DNA intercalation, inhibition of topoisomerases, and interference with nucleic acid metabolism. These actions could impact cell growth, division, and repair .

Action Environment:

Environmental factors play a crucial role:

: Synthesis of 1,8-naphthyridines: a recent update (microreview) : Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-chloro-1,8-naphthyridin-2-amine are not fully understood yet. It is known that 1,8-naphthyridines, a class of compounds to which this compound belongs, have diverse biological activities and photochemical properties . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications .

Cellular Effects

The cellular effects of this compound are not well-documented. Related 1,8-naphthyridines have been found to have antimicrobial and anticancer activities .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. It is known that 1,8-naphthyridines can interact with Cu+ and Cu2+ ions, causing the quenching of their fluorescence emission due to the formation of complexes between the naphthyridine and the metal .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is known that 1,8-naphthyridines can be synthesized through multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 5-chloro-1,8-naphthyridin-2-amine typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Catalysts and reaction conditions are optimized to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, iridium, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while oxidation and reduction can modify the functional groups on the molecule .

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-1,8-naphthyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology and Medicine

In medicinal chemistry, derivatives of 1,8-naphthyridines have shown significant biological activities, including antibacterial, antiviral, and anticancer properties. This compound itself or its derivatives can be used in the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and light-emitting diodes (LEDs). Its ability to form stable complexes with metals makes it valuable in materials science .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Similar structure but with nitrogen atoms at positions 1 and 5.

    1,6-Naphthyridine: Nitrogen atoms at positions 1 and 6.

    1,7-Naphthyridine: Nitrogen atoms at positions 1 and 7.

Uniqueness

5-chloro-1,8-naphthyridin-2-amine is unique due to the specific positioning of its chlorine and amino groups, which confer distinct chemical reactivity and biological activity compared to other naphthyridine isomers .

Properties

CAS No.

250264-27-8

Molecular Formula

C8H6ClN3

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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